molecular formula C16H13ClN6O2 B14956634 N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14956634
M. Wt: 356.76 g/mol
InChI Key: OZGKZENDXNSCOR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro group, and a tetrazolyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-aminoacetophenone with acetic anhydride to form N-(3-acetylamino)acetophenone. This intermediate is then subjected to chlorination using thionyl chloride to introduce the chloro group. The final step involves the cycloaddition of sodium azide with the chlorinated intermediate to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The acetylamino and chloro groups further enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
  • N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N-[3-(acetylamino)phenyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN6O2

Molecular Weight

356.76 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13ClN6O2/c1-10(24)19-12-3-2-4-13(8-12)20-16(25)14-6-5-11(17)7-15(14)23-9-18-21-22-23/h2-9H,1H3,(H,19,24)(H,20,25)

InChI Key

OZGKZENDXNSCOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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